Josiphos SL-J418-2

Catalog No.
S12515382
CAS No.
M.F
C46H52FeO2P2
M. Wt
754.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Josiphos SL-J418-2

Product Name

Josiphos SL-J418-2

Molecular Formula

C46H52FeO2P2

Molecular Weight

754.7 g/mol

InChI

InChI=1S/C41H47O2P2.C5H5.Fe/c1-25-15-26(2)18-34(17-25)44(35-19-27(3)16-28(4)20-35)33(9)38-13-12-14-39(38)45(36-21-29(5)40(42-10)30(6)22-36)37-23-31(7)41(43-11)32(8)24-37;1-2-4-5-3-1;/h12-24,33H,1-11H3;1-5H;/t33-;;/m1../s1

InChI Key

WMHNOIYFVOSUJD-QYKZUBHNSA-N

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.[CH]1[CH][CH][CH][CH]1.[Fe]

Josiphos SL-J418-2 is a chiral phosphine ligand characterized by the chemical formula C₄₆H₅₂FeO₂P₂ and the CAS number 849924-48-7. It is part of the Josiphos family of ligands, which are widely recognized for their utility in asymmetric catalysis. The compound features a unique structure that allows it to effectively stabilize metal centers, enhancing the efficiency of various catalytic processes, particularly in enantioselective reactions.

Josiphos SL-J418-2 is primarily utilized in metal-catalyzed transformations. It plays a crucial role in several types of reactions, including:

  • Hydrogenation: Facilitates the reduction of alkenes and ketones to their corresponding saturated compounds.
  • Cross-Coupling Reactions: Involves the formation of carbon-carbon bonds through reactions such as Suzuki and Heck coupling.
  • Cycloaddition Reactions: Engages in reactions that form cyclic compounds, often with high stereoselectivity.

The ligand's ability to influence reaction pathways is attributed to its steric and electronic properties, which can be fine-tuned depending on the metal catalyst used .

The synthesis of Josiphos SL-J418-2 typically involves multi-step organic reactions. The general process includes:

  • Formation of Phosphine Derivatives: Starting materials are reacted with phosphorus-containing reagents to form phosphine intermediates.
  • Chiral Resolution: Enantiomers are separated using chiral chromatography or similar techniques to obtain the desired configuration.
  • Complexation with Metal Centers: The ligand is then coordinated with transition metals (such as palladium or rhodium) to form active catalytic complexes.

Each step requires careful control of conditions to ensure high yields and enantioselectivity .

Unique FeaturesJosiphos SL-J418-2Chiral PhosphineAsymmetric synthesis, catalysisHigh selectivity and stability(S)-BIPHEPChiral PhosphineCross-coupling reactionsLess steric hindrance(R)-BINAPChiral PhosphineAsymmetric hydrogenationGreater solubility in organic solventsDPEphosBidentate LigandCatalysis in various organic reactionsMore flexible coordination geometry

Josiphos SL-J418-2 stands out due to its specific design for high enantioselectivity and stability under diverse reaction conditions, making it particularly advantageous for complex synthetic challenges .

Studies on the interactions of Josiphos SL-J418-2 with various metal catalysts have shown that its effectiveness can vary based on the metal center used. For instance:

  • Ruthenium Complexes: Demonstrated high enantioselectivity in hydrogenation reactions.
  • Copper Catalysts: Effective in promoting conjugate additions and other transformations under mild conditions.

The ligand's steric bulk and electronic properties significantly influence these interactions, allowing for tailored catalytic activity .

Hydrogen Bond Acceptor Count

2

Exact Mass

754.279190 g/mol

Monoisotopic Mass

754.279190 g/mol

Heavy Atom Count

51

Dates

Modify: 2024-08-09

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